molecular formula C16H20FNO4 B6693171 3-[1-(5-Fluoro-2-methoxybenzoyl)piperidin-2-yl]propanoic acid

3-[1-(5-Fluoro-2-methoxybenzoyl)piperidin-2-yl]propanoic acid

Cat. No.: B6693171
M. Wt: 309.33 g/mol
InChI Key: QLCZPCQWIJJBPR-UHFFFAOYSA-N
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Description

3-[1-(5-Fluoro-2-methoxybenzoyl)piperidin-2-yl]propanoic acid is a synthetic organic compound that features a piperidine ring substituted with a 5-fluoro-2-methoxybenzoyl group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(5-Fluoro-2-methoxybenzoyl)piperidin-2-yl]propanoic acid typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 5-Fluoro-2-methoxybenzoyl Group: This step involves the acylation of the piperidine ring using 5-fluoro-2-methoxybenzoyl chloride under basic conditions.

    Attachment of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[1-(5-Fluoro-2-methoxybenzoyl)piperidin-2-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoyl or piperidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[1-(5-Fluoro-2-methoxybenzoyl)piperidin-2-yl]propanoic acid has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential therapeutic effects, particularly in the development of new drugs.

    Pharmacology: Research focuses on its interactions with biological targets and its pharmacokinetic properties.

    Chemical Biology: The compound is used to study biological pathways and mechanisms.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-[1-(5-Fluoro-2-methoxybenzoyl)piperidin-2-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-[1-(5-Fluoro-2-methoxybenzoyl)piperidin-2-yl]acetic acid
  • 3-[1-(5-Fluoro-2-methoxybenzoyl)piperidin-2-yl]butanoic acid
  • 3-[1-(5-Fluoro-2-methoxybenzoyl)piperidin-2-yl]pentanoic acid

Uniqueness

3-[1-(5-Fluoro-2-methoxybenzoyl)piperidin-2-yl]propanoic acid is unique due to its specific substitution pattern and the presence of the propanoic acid moiety. This structural uniqueness may confer distinct biological activities and pharmacokinetic properties compared to similar compounds.

Properties

IUPAC Name

3-[1-(5-fluoro-2-methoxybenzoyl)piperidin-2-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNO4/c1-22-14-7-5-11(17)10-13(14)16(21)18-9-3-2-4-12(18)6-8-15(19)20/h5,7,10,12H,2-4,6,8-9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCZPCQWIJJBPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C(=O)N2CCCCC2CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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